7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one
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Overview
Description
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one can be achieved through several methods. One common approach involves the use of thiourea, alkyl propiolates, aldehydes, and isocyanides in a catalyst-free multicomponent domino reaction . This method allows for the construction of the imidazo[2,1-b][1,3]thiazin-5-one scaffold in a single step, making it efficient and convenient.
Another method involves the copper(I)-catalyzed cascade process of intermolecular N-acylation and intramolecular C–S-coupling of 2-chloro- and 2-bromobenzoyl chlorides with imidazole-2-thione . This approach provides a selective and efficient route to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Derivatives of this compound are being studied for their electroluminescent properties, which are useful in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as factor IXa and pantothenate synthetase . The compound binds to the active sites of these enzymes, blocking their activity and disrupting essential biological processes in pathogens. Additionally, its interaction with G-protein-coupled receptors (GPR18 and GPR55) suggests a role in modulating cellular signaling pathways .
Comparison with Similar Compounds
7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one can be compared with other similar compounds, such as:
2-Nitroimidazo[2,1-b]thiazine: Known for its antituberculosis activity.
Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.
2-Arylideneimidazo[2,1-b]thiazin-3(5H)-ones: Exhibits activity against GPR18 and GPR55 receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H8N2OS |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
7-phenylimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-8-10(9-4-2-1-3-5-9)16-12-13-6-7-14(11)12/h1-8H |
InChI Key |
MZEBQUGXQRRGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C=CN=C3S2 |
Origin of Product |
United States |
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